

Improved Synthesis of Hexamethyltungsten(VI) with Trimethylaluminium: Application Notes and Protocols

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Compound of Interest

Compound Name: Hexamethyl tungsten

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This document provides detailed application notes and protocols for the improved synthesis of hexamethyltungsten(VI) ($\text{W}(\text{CH}_3)_6$) utilizing trimethylaluminium ($\text{Al}(\text{CH}_3)_3$). This method, originally developed by Galyer and Wilkinson, offers a more reliable and higher-yielding alternative to the initial synthesis that employed methyllithium. Hexamethyltungsten is a volatile, red crystalline solid at room temperature and is highly soluble in various organic solvents.[1] Due to its air-sensitive nature, all manipulations must be performed under an inert atmosphere.

Chemical Properties and Safety Considerations

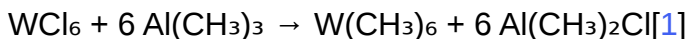
Hexamethyltungsten is an air-sensitive and thermally unstable compound.[1] It is crucial to handle this substance in a rigorously oxygen-free and dry environment to prevent decomposition and potential hazards. Solid hexamethyltungsten has been reported to be explosive, and appropriate safety precautions, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood, are mandatory.

Table 1: Physical and Chemical Properties of Hexamethyltungsten(VI)

Property	Value
Chemical Formula	W(CH ₃) ₆
Molar Mass	274.07 g/mol
Appearance	Red, crystalline solid
Volatility	Sublimes at -30 °C
Solubility	Soluble in petroleum ethers, aromatic hydrocarbons, ethers, CS ₂ , CCl ₄

Reaction Scheme

The improved synthesis of hexamethyltungsten(VI) proceeds via the reaction of tungsten hexachloride (WCl₆) with trimethylaluminium in a hydrocarbon solvent. Trimethylamine is used to sequester the chlorodimethylaluminium byproduct. The balanced chemical equation for this reaction is:



Experimental Protocol

This protocol is based on the method described by Galyer and Wilkinson. All procedures should be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen).

Materials:

- Tungsten hexachloride (WCl₆)
- Trimethylaluminium (Al₂(CH₃)₆)
- Trimethylamine (N(CH₃)₃), anhydrous
- iso-Pentane, anhydrous
- Dry ice/acetone bath

- Standard Schlenk glassware

Procedure:

- **Reaction Setup:** In a Schlenk flask equipped with a magnetic stir bar, suspend tungsten hexachloride in anhydrous iso-pentane.
- **Addition of Reagents:** Cool the suspension to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Slowly add a solution of trimethylaluminium in iso-pentane to the stirred suspension. Following the addition of trimethylaluminium, slowly introduce anhydrous trimethylamine to the reaction mixture.
- **Reaction:** Allow the reaction mixture to warm slowly to room temperature and stir for several hours. The solution will typically turn a deep red color, indicating the formation of hexamethyltungsten.
- **Work-up:** The white precipitate formed (adduct of chlorodimethylaluminium and trimethylamine) is removed by filtration under inert atmosphere.
- **Purification:** The solvent is removed from the filtrate under vacuum to yield crude hexamethyltungsten. The product is then purified by sublimation at room temperature onto a cold probe ($-78\text{ }^{\circ}\text{C}$).
- **Storage:** The purified red crystals of hexamethyltungsten should be stored at low temperatures (e.g., in a freezer) under an inert atmosphere to prevent decomposition.

Table 2: Summary of Reagents and Reaction Conditions

Reagent	Molar Ratio (relative to WCl ₆)	Solvent	Temperature	Reaction Time
Tungsten Hexachloride (WCl ₆)	1	iso-Pentane	-78 °C to RT	Several hours
Trimethylaluminum (Al ₂ (CH ₃) ₆)	3 (equivalent to 6 Al(CH ₃) ₃)	iso-Pentane	-78 °C	-
Trimethylamine (N(CH ₃) ₃)	~6	-	-78 °C	-

Note: The exact molar ratios and reaction times may require optimization based on the specific scale and equipment used.

Characterization Data

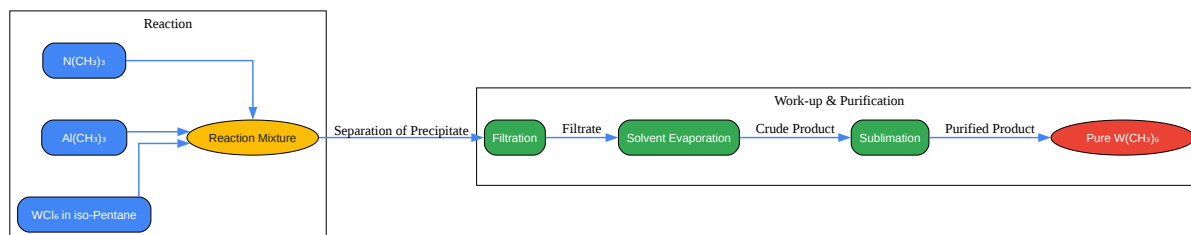
The identity and purity of the synthesized hexamethyltungsten can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for Hexamethyltungsten(VI)

Technique	Observed Data
¹ H NMR	A single resonance is observed due to the rapid exchange of methyl groups.
¹³ C NMR	A single resonance is observed.
Infrared (IR)	Characteristic W-C stretching frequencies are observed.

Experimental Workflow

The following diagram illustrates the key steps in the improved synthesis of hexamethyltungsten(VI).

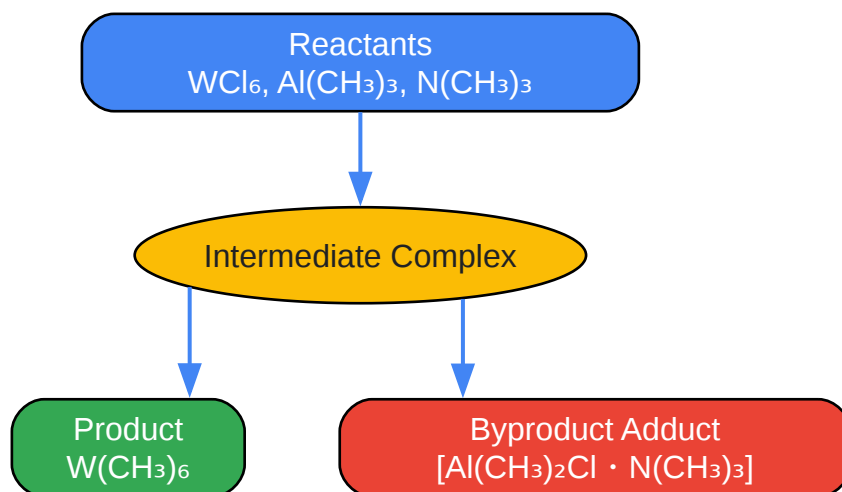


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Caption: Workflow for the synthesis of $W(CH_3)_6$.

Logical Relationship of Components

The following diagram illustrates the relationship between the reactants, intermediates, and products in the synthesis.



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Caption: Component relationships in the synthesis.

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References

- 1. Hexamethyltungsten - Wikipedia [en.wikipedia.org]
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